MK 436
Overview
Description
MK 436 is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzisoxazole core fused with a hexahydro ring and a nitroimidazole moiety, making it a subject of interest in both synthetic chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MK 436 typically involves multi-step organic reactions. The process begins with the preparation of the benzisoxazole core, followed by the introduction of the hexahydro ring and the nitroimidazole group. Common reagents used in these reactions include nitrating agents, reducing agents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and advanced purification methods are employed to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
MK 436 undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzisoxazole core.
Scientific Research Applications
MK 436 has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of MK 436 involves its interaction with specific molecular targets. The nitroimidazole moiety is known to undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Metronidazole: A well-known nitroimidazole with antimicrobial properties.
Tinidazole: Another nitroimidazole used for its antiprotozoal activity.
Benzisoxazole derivatives: Compounds with similar core structures but different substituents.
Uniqueness
MK 436 is unique due to its combination of a benzisoxazole core and a nitroimidazole moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
33450-08-7 |
---|---|
Molecular Formula |
C11H14N4O3 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
3-(1-methyl-5-nitroimidazol-2-yl)-3a,4,5,6,7,7a-hexahydro-1,2-benzoxazole |
InChI |
InChI=1S/C11H14N4O3/c1-14-9(15(16)17)6-12-11(14)10-7-4-2-3-5-8(7)18-13-10/h6-8H,2-5H2,1H3 |
InChI Key |
SPUUHYKZDFCYGW-UHFFFAOYSA-N |
SMILES |
CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-] |
Canonical SMILES |
CN1C(=CN=C1C2=NOC3C2CCCC3)[N+](=O)[O-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
3a,4,5,6,7,7a-hexahydro-3-(1-methyl-5-nitro- 1H-imidazol-2-yl)-1,2-benzisoxazole MK 0436 MK 436 MK-0436 MK-436 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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